Ser-Gly-Asn
CAS No.: 68141-38-8
Cat. No.: VC6647964
Molecular Formula: C9H16N4O6
Molecular Weight: 276.249
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68141-38-8 |
|---|---|
| Molecular Formula | C9H16N4O6 |
| Molecular Weight | 276.249 |
| IUPAC Name | (2S)-4-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C9H16N4O6/c10-4(3-14)8(17)12-2-7(16)13-5(9(18)19)1-6(11)15/h4-5,14H,1-3,10H2,(H2,11,15)(H,12,17)(H,13,16)(H,18,19)/t4-,5-/m0/s1 |
| Standard InChI Key | BPMRXBZYPGYPJN-WHFBIAKZSA-N |
| SMILES | C(C(C(=O)O)NC(=O)CNC(=O)C(CO)N)C(=O)N |
Introduction
Composition and Basic Properties
Ser-Gly-Asn is a linear tripeptide with the sequence Ser-Gly-Asn (SGN). Each residue contributes distinct chemical characteristics:
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Serine (Ser): A polar amino acid with a hydroxyl group, enhancing solubility and enabling hydrogen bonding.
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Glycine (Gly): The smallest amino acid, conferring conformational flexibility due to its lack of a side chain.
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Asparagine (Asn): A polar, carboxamide-containing residue critical for hydrogen bonding and potential post-translational modifications .
The peptide’s molecular weight (276.25 g/mol) and empirical formula were confirmed via PubChem’s computational tools . Its IUPAC name, (2S)-4-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoic acid, reflects the stereochemistry and bonding pattern .
Structural Characteristics
Primary and Secondary Structure
The primary structure of Ser-Gly-Asn is defined by its residue sequence:
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Serine at the N-terminus, contributing a hydroxyl group (–OH).
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Glycine in the central position, enabling torsional flexibility.
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Asparagine at the C-terminus, providing a carboxamide moiety (–CONH).
Glycine’s absence of a β-carbon allows the peptide backbone to adopt conformations prohibited by bulkier residues. Ramachandran analysis of similar glycine-containing peptides reveals clustering in φ/ψ angles typically disallowed for other amino acids, facilitating unique hydrogen-bonding networks . For instance, the side-chain hydroxyl of Ser may interact with Asn’s carboxamide, stabilizing specific conformations .
Tertiary and Quaternary Considerations
As a tripeptide, Ser-Gly-Asn lacks a defined tertiary structure but may adopt transient folds in solution. Computational models suggest that the glycine residue promotes a compact conformation, with the Ser and Asn side chains oriented to maximize solvent interactions . In larger peptides, such as Calcicludine (a 61-residue toxin), the Ser-Gly-Asn motif appears in flexible regions critical for target binding .
Synthesis and Natural Occurrence
Laboratory Synthesis
Ser-Gly-Asn can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. The lack of steric hindrance at the glycine position simplifies coupling reactions. Purification typically involves reverse-phase HPLC, with mass spectrometry confirming the product’s identity .
Physicochemical Properties
Key properties of Ser-Gly-Asn include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 276.25 g/mol | |
| Isoelectric Point (pI) | ~5.2 (estimated) | |
| Solubility | High in aqueous solutions | |
| Stability | Sensitive to hydrolysis at extremes of pH |
The peptide’s solubility stems from the polar side chains of Ser and Asn, while glycine’s flexibility may reduce aggregation propensity. Stability studies on similar peptides (e.g., Arg-Asn-Gly-Ser) indicate susceptibility to proteolytic cleavage at glycine junctions .
Research Gaps and Future Directions
Despite its structural simplicity, Ser-Gly-Asn underscores the importance of short peptide motifs in protein engineering and drug design. Key research priorities include:
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Conformational Dynamics: Molecular dynamics simulations to map folding pathways.
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Post-Translational Modifications: Screening for phosphorylation or acetylation at serine or asparagine residues.
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Functional Studies: Incorporation into synthetic peptides to probe bioactivity.
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